2-(2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol
Description
The compound 2-(2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl)-5-((4-fluorobenzyl)oxy)phenol (molecular formula: C₂₄H₂₀FN₃O₄; molecular weight: 433.44 g/mol) is a diaryl pyrimidine derivative characterized by a central pyrimidine ring substituted with a 2-methoxyphenyl group at position 5 and a 4-fluorobenzyloxy-phenol moiety at position 4 . Its structural features include:
- 2-Methoxyphenyl substituent at position 5, contributing steric and electronic effects due to the ortho-methoxy group.
- 4-Fluorobenzyloxy-phenol at position 4, introducing electron-withdrawing fluorine and ether linkages.
Properties
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-[(4-fluorophenyl)methoxy]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c1-30-22-5-3-2-4-18(22)20-13-27-24(26)28-23(20)19-11-10-17(12-21(19)29)31-14-15-6-8-16(25)9-7-15/h2-13,29H,14H2,1H3,(H2,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZAFBWJGAGQBMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=C(C=C4)F)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Antiviral Pyrimidine Derivatives
Key Observations :
- Substituent Position : AP-NP and AP-4-Me-Ph exhibit strong binding to SARS-CoV-2 spike protein due to bulky aryl groups (naphthyl, p-tolyl) at position 3. The target compound’s 2-methoxyphenyl group, being smaller and ortho-substituted, may reduce steric hindrance but alter binding orientation .
Antitubulin Pyrimidine Derivatives
Key Observations :
- Bioisosteric Replacements: Compound 97’s indolyl group enables π-π stacking with tubulin, a feature absent in the target compound’s 2-methoxyphenyl group. This highlights how minor substituent changes drastically alter target specificity .
Structural and Physicochemical Comparisons
Key Observations :
- Lipophilicity : The trifluoromethyl group in BH26533 increases LogP, favoring blood-brain barrier penetration, whereas the target compound’s 4-fluorobenzyloxy group offers moderate lipophilicity .
- Metabolic Stability : Methoxy and fluorine substituents in both compounds may reduce oxidative metabolism, extending half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
